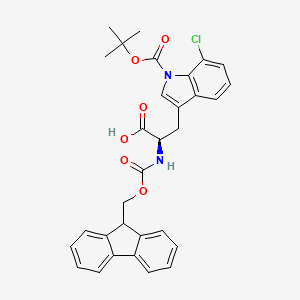![molecular formula C9H10BrNO B13339242 (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol is a chemical compound with a unique structure that includes a bromine atom, a cyclopenta[b]pyridine ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in an inert atmosphere at room temperature to achieve the bromination . The resulting brominated compound is then reacted with methanol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: This compound lacks the methanol group but shares the brominated cyclopenta[b]pyridine structure.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound has a ketone group instead of a methanol group.
Uniqueness
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-3-8-6(5-12)1-2-9(8)11-4-7/h3-4,6,12H,1-2,5H2 |
InChI-Schlüssel |
VRQBKHUTPXUCBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1CO)C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


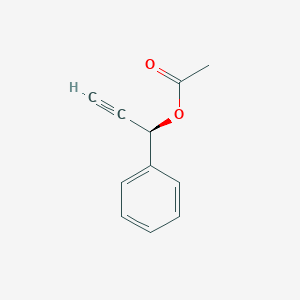
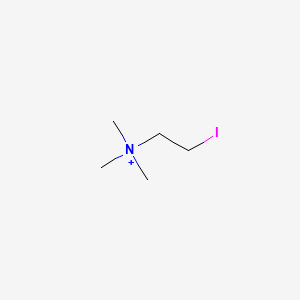
![2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
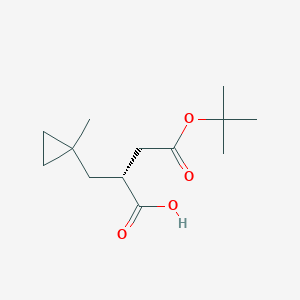
![Rel-(1R,2S,3R,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B13339182.png)

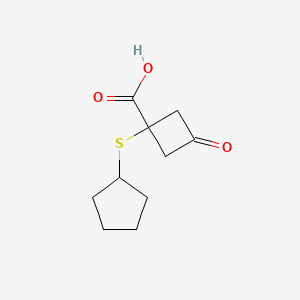
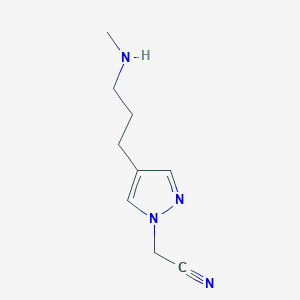
![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
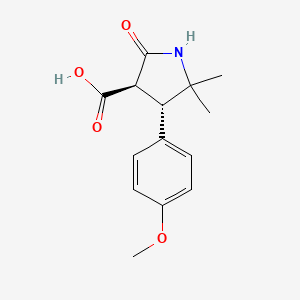
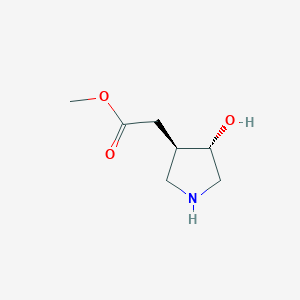
![3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13339219.png)
